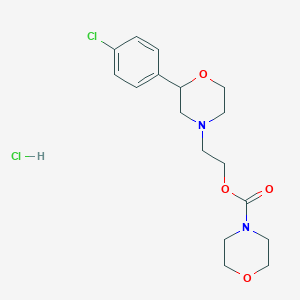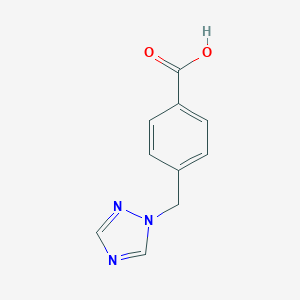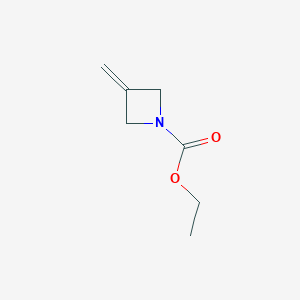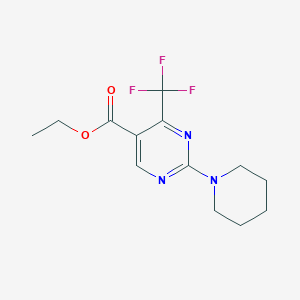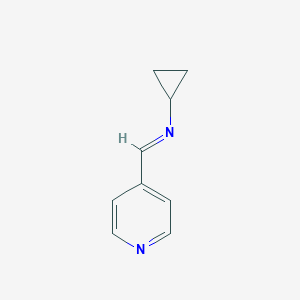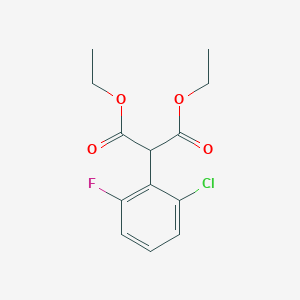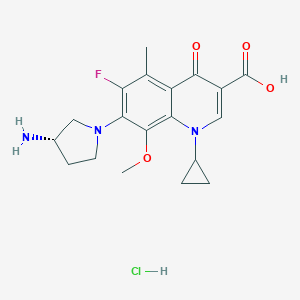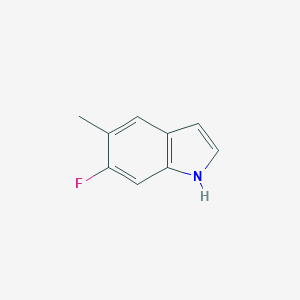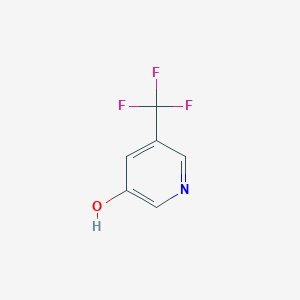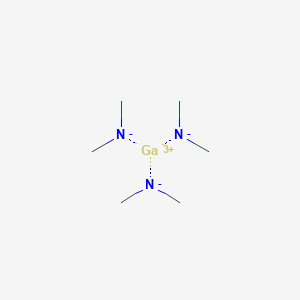
镓;二甲基氮化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gallium;dimethylazanide is a chemical compound that consists of gallium and dimethylazanide groups. Gallium is a metal with unique properties, including a low melting point and the ability to form various compounds with significant applications in different fields. Dimethylazanide is an organic group containing nitrogen and methyl groups. The combination of these components results in a compound with interesting chemical and physical properties.
科学研究应用
Gallium;dimethylazanide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other gallium compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of semiconductors and other advanced materials.
作用机制
Target of Action
Gallium;dimethylazanide primarily targets iron-dependent processes in cells . It competes with ferric iron (Fe3+), which is required for some enzymes to function . This competition disrupts iron uptake and utilization, particularly in cancer cells and bacteria .
Mode of Action
Gallium;dimethylazanide behaves remarkably like ferric iron (Fe3+), but unlike ferric iron, it cannot be reduced to a divalent form under physiological conditions . This allows gallium to compete with ferric iron, disrupting the function of iron-dependent enzymes . Gallium;dimethylazanide follows the normal uptake pathway used by iron, becoming bound to transferrin in the blood plasma . This facilitates high gallium uptake by cells, particularly cancer cells and bacteria .
Biochemical Pathways
Gallium;dimethylazanide affects several biochemical pathways. It inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis . It also disrupts mitochondrial function and changes the expression of proteins involved in iron transport and storage . In bacteria, gallium can inhibit iron-containing enzymes, including ribonucleotide reductase and catalase, and increase oxidant sensitivity .
生化分析
Biochemical Properties
Gallium;dimethylazanide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, disrupting bacterial iron metabolism by substituting for iron when taken up by bacteria . The nature of these interactions is complex and multifaceted, involving changes in enzyme activity, protein function, and biomolecular structure .
Cellular Effects
The effects of Gallium;dimethylazanide on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to promote apoptosis in cancer cells by activating caspase activity and modulating cyclin to inhibit the cell cycle .
Molecular Mechanism
At the molecular level, Gallium;dimethylazanide exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it has been shown to have a strong binding affinity for ATP, suggesting that it may have the potential to inhibit ATP .
Dosage Effects in Animal Models
The effects of Gallium;dimethylazanide can vary with different dosages in animal models. While specific details about these dosage effects are currently limited, it is known that gallium compounds have therapeutic effects in mice and humans with lung infections .
Metabolic Pathways
Gallium;dimethylazanide is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
Gallium;dimethylazanide is transported and distributed within cells and tissues in a manner that is likely influenced by various factors, including transporters or binding proteins
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gallium;dimethylazanide typically involves the reaction of gallium trichloride with lithium dimethylazanide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition. The general reaction is as follows: [ \text{GaCl}_3 + 3 \text{LiN(CH}_3\text{)}_2 \rightarrow \text{Ga[N(CH}_3\text{)}_2}_3 + 3 \text{LiCl} ]
Industrial Production Methods: Industrial production of Gallium;dimethylazanide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality in the production process.
Types of Reactions:
Oxidation: Gallium;dimethylazanide can undergo oxidation reactions, forming gallium oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state gallium compounds.
Substitution: Gallium;dimethylazanide can participate in substitution reactions where the dimethylazanide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Various ligands in the presence of catalysts or under specific reaction conditions.
Major Products Formed:
Oxidation: Gallium oxide and nitrogen-containing by-products.
Reduction: Lower oxidation state gallium compounds.
Substitution: New gallium complexes with different ligands.
相似化合物的比较
Gallium trichloride: A common gallium compound used in various applications.
Gallium nitrate: Known for its use in medical treatments and imaging.
Gallium arsenide: Widely used in the semiconductor industry.
Uniqueness: Gallium;dimethylazanide is unique due to its specific combination of gallium and dimethylazanide groups, which imparts distinct chemical and physical properties
属性
CAS 编号 |
180335-73-3 |
|---|---|
分子式 |
C6H18GaN3 |
分子量 |
201.95 g/mol |
IUPAC 名称 |
gallium;dimethylazanide |
InChI |
InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |
InChI 键 |
ZRXBTFLOBMVHAY-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.[Ga+3] |
规范 SMILES |
C[N-]C.C[N-]C.C[N-]C.[Ga+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


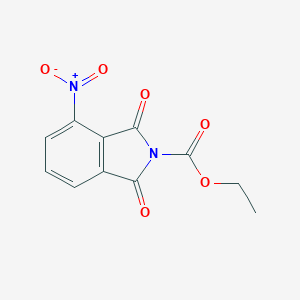
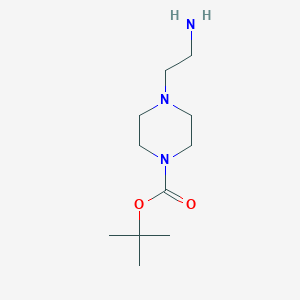
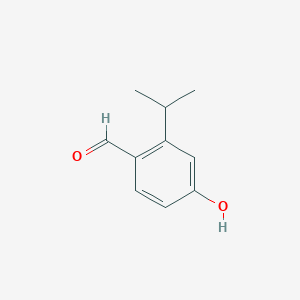
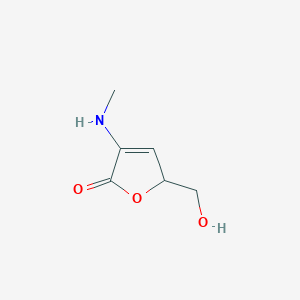
![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)
